3-(Trifluoromethyl)cinnamic acid methyl ester

Catalog No.
S3705208
CAS No.
104201-66-3
M.F
C11H9F3O2
M. Wt
230.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)cinnamic acid methyl ester

CAS Number

104201-66-3

Product Name

3-(Trifluoromethyl)cinnamic acid methyl ester

IUPAC Name

methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

InChI

InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+

InChI Key

ZQAIZQSBGPNEEN-AATRIKPKSA-N

SMILES

COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F
  • Medicinal Chemistry

    Due to the presence of the trifluoromethyl group and the cinnamic acid moiety, 3-TFCAME has been explored as a potential scaffold for developing new drugs. Studies have investigated its activity against various diseases, including cancer []. However, further research is needed to determine its efficacy and safety profile.

  • Material Science

    The unique structure of 3-TFCAME makes it a potential candidate for developing new materials with interesting properties. Research suggests it could be useful in the synthesis of liquid crystals [].

  • Organic Chemistry

    3-TFCAME can be used as a starting material for the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it a valuable tool for organic chemists [].

3-(Trifluoromethyl)cinnamic acid methyl ester is an organic compound with the molecular formula C11_{11}H9_{9}F3_3O2_2. It features a trifluoromethyl group attached to a cinnamic acid moiety, which contributes to its unique chemical properties. This compound is characterized by a linear structure that includes a double bond between the carbon atoms in the cinnamic acid framework, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Physical and Chemical Properties

  • Molecular Weight: 230.19 g/mol
  • Density: Approximately 1.2 g/cm³
  • Melting Point: 135-137 °C
  • Boiling Point: Estimated around 224 °C
  • Solubility: Slightly soluble in dimethyl sulfoxide and methanol .

Due to its functional groups. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Michael Addition: Acting as an electrophile in conjugate addition reactions.
  • Ireland-Claisen Rearrangement: Transforming into α-(trifluoromethyl)-substituted carboxylic acids, demonstrating its utility in synthesizing complex fluorinated compounds.

Research indicates that derivatives of cinnamic acid, including 3-(trifluoromethyl)cinnamic acid methyl ester, exhibit various biological activities. Notably:

  • Anticancer Properties: Studies have shown potential anticancer effects, suggesting that these compounds may inhibit tumor growth or induce apoptosis in cancer cells.
  • Sedative Effects: The parent compound has demonstrated sedative-hypnotic activity in animal models, indicating possible applications in pharmacology .

The synthesis of 3-(trifluoromethyl)cinnamic acid methyl ester typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with m-trifluoromethyl-α-bromohydrocinnamic acid.
  • Reaction Conditions: The starting material is treated with isopropanol and benzyltriethylammonium chloride, followed by the slow addition of aqueous sodium hydroxide.
  • Temperature Control: The reaction mixture is stirred at elevated temperatures (55-60 °C) for several hours.
  • Product Isolation: After cooling and acidification, the product is filtered and dried to yield the desired ester .

3-(Trifluoromethyl)cinnamic acid methyl ester serves as a versatile building block in organic synthesis. Its applications include:

  • Drug Development: Used as an intermediate in synthesizing pharmaceuticals such as cinacalcet, which treats secondary hyperparathyroidism and other conditions .
  • Material Science: Potential applications in developing new materials, including liquid crystals due to its unique structural properties .

Several compounds share structural similarities with 3-(trifluoromethyl)cinnamic acid methyl ester, each exhibiting unique properties and applications:

Compound NameMolecular FormulaKey Features
Cinnamic AcidC9_9H8_8O2_2Parent compound; widely studied for biological activity
3-(Trifluoromethyl)cinnamic AcidC9_9H7_7F3_3O2_2Lacks the methyl ester functionality; used in similar applications
4-(Trifluoromethyl)cinnamic AcidC9_9H7_7F3_3O2_2Similar fluorinated structure; different substitution pattern
Ethyl CinnamateC10_10H10_10OCommonly used flavoring agent; different alkyl group

The unique trifluoromethyl substitution in 3-(trifluoromethyl)cinnamic acid methyl ester enhances its reactivity and biological profile compared to its non-fluorinated counterparts, making it particularly valuable in medicinal chemistry and materials science.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

230.05546401 g/mol

Monoisotopic Mass

230.05546401 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-20-2023

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